

# Application Note: 6-Amino-2-methylquinoline in Advanced Material Science

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## Compound of Interest

Compound Name: 6-Amino-2-methylquinoline

CAS No.: 65079-19-8

Cat. No.: B160969

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## Executive Summary

**6-Amino-2-methylquinoline** is a versatile heteroaromatic scaffold utilized in the synthesis of functional materials. Its dual functionality—comprising an electron-rich amino group and a nitrogen-containing quinoline core—makes it an ideal candidate for corrosion inhibition, fluorescent sensing, and azo-dye fabrication. This guide provides standardized protocols for researchers to deploy this compound in material science workflows, emphasizing mechanistic understanding and reproducibility.

## Chemical Profile & Material Relevance

Property	Specification	Relevance to Material Science
Molecular Formula	C <sub>10</sub> H <sub>10</sub> N <sub>2</sub>	Compact heteroaromatic structure for $\pi$ -stacking interactions.
Molecular Weight	158.20 g/mol	Low molecular weight facilitates diffusion in polymer matrices and coating films.[1]
pKa (Predicted)	~6.47 (Amino)	Tunable protonation state for pH-responsive sensors and acid-media corrosion inhibition. [1]
Physical Form	Light yellow powder	Suitable for incorporation into solid-state resins or solution-phase synthesis.[1]
Solubility	Soluble in DMSO, MeOH	Compatible with standard organic synthesis and coating formulations.[1]

## Application 1: Corrosion Inhibition on Mild Steel

Context: Nitrogen-heterocyclic compounds are premier corrosion inhibitors for mild steel in acidic environments (e.g., 1M HCl).[1] **6-Amino-2-methylquinoline** functions as a mixed-type inhibitor, adsorbing onto the steel surface to block active dissolution sites.

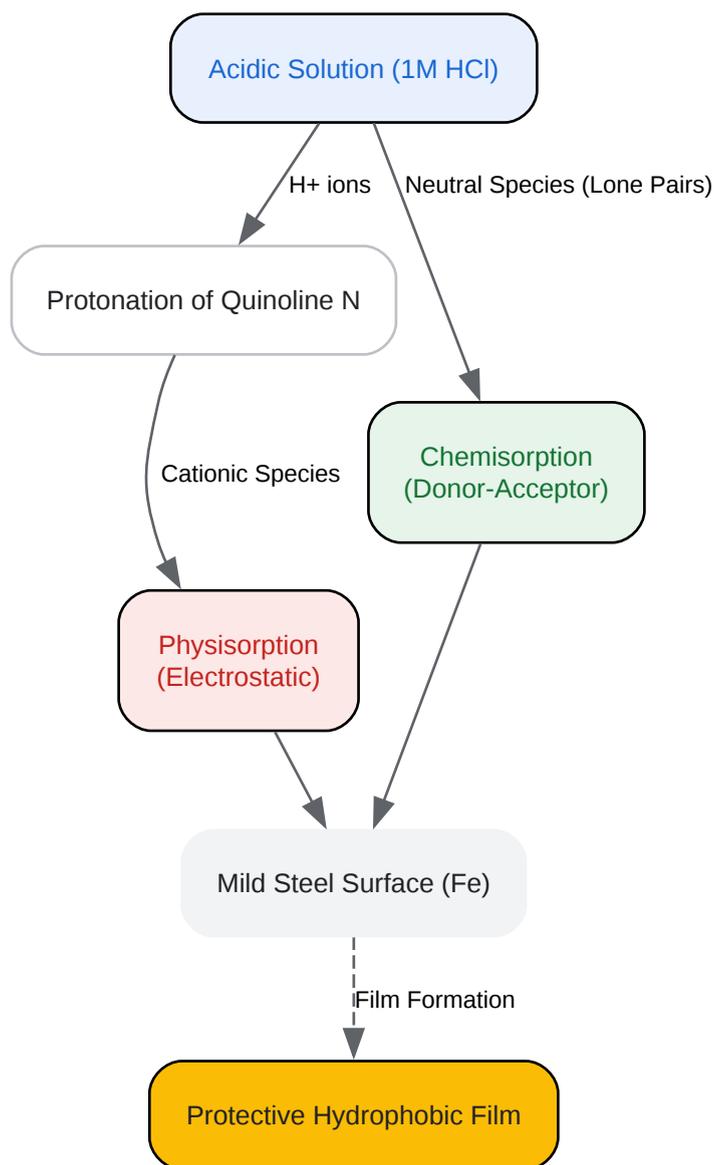
### Mechanistic Logic

The inhibition mechanism relies on the adsorption of the quinoline molecule onto the metal surface. This occurs via two pathways:

- Physisorption: Electrostatic interaction between the protonated quinoline nitrogen (in acidic media) and the charged metal surface.[1]

- Chemisorption: Donation of lone-pair electrons from the amino nitrogen and the aromatic  $\pi$ -electrons into the empty d-orbitals of iron (Fe).

## Visualization: Adsorption Mechanism



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Caption: Dual-mode adsorption mechanism of **6-Amino-2-methylquinoline** on mild steel surfaces in acidic media.

# Protocol: Electrochemical Impedance Spectroscopy (EIS) Evaluation

Objective: Quantify the inhibition efficiency (

) of **6-Amino-2-methylquinoline**.

Materials:

- Working Electrode: Mild steel coupon (1 cm<sup>2</sup> exposed area).[1]
- Counter Electrode: Platinum wire.[1]
- Reference Electrode: Ag/AgCl (saturated KCl).[1]
- Electrolyte: 1M HCl.[1]
- Inhibitor: **6-Amino-2-methylquinoline** (Concentration range: 50–500 ppm).[1]

Step-by-Step Methodology:

- Surface Preparation: Polish mild steel coupons with SiC paper (grades 400 to 1200).[1]  
Degrease with acetone, wash with deionized water, and dry in warm air.
  - Solution Prep: Prepare a stock solution of 1M HCl. Dissolve the inhibitor to create serial dilutions (e.g., 100, 200, 300, 400, 500 ppm).
  - OCP Stabilization: Immerse the working electrode in the test solution for 30 minutes until the Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).
  - EIS Measurement:
    - Frequency Range: 100 kHz to 0.01 Hz.[1]
    - Amplitude: 10 mV AC perturbation (peak-to-peak).[1]
  - Data Analysis: Fit the Nyquist plots to a Randles equivalent circuit (
- ).

- Calculate Inhibition Efficiency: 
$$\frac{I_0 - I}{I_0} \times 100\%$$

Where

$R_{ct}$  is the charge transfer resistance.

## Application 2: Synthesis of Fluorescent Sensors

Context: The amino group at the 6-position is a prime nucleophile for creating "Turn-On" fluorescent sensors for metal ions (e.g.,  $Zn^{2+}$ ,  $Cd^{2+}$ ). Derivatization into a Schiff base extends the  $\pi$ -conjugation, often resulting in enhanced quantum yields and chelation selectivity.

### Synthetic Workflow: Schiff Base Condensation

This protocol describes the synthesis of a 6-((pyridin-2-ylmethylene)amino)-2-methylquinoline probe.

Reagents:

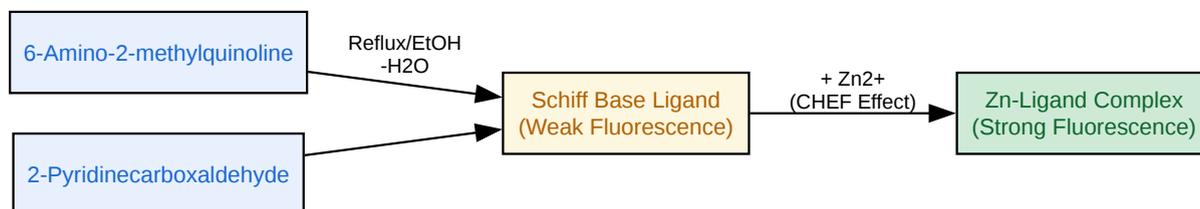
- **6-Amino-2-methylquinoline** (1.0 eq)[2]
- 2-Pyridinecarboxaldehyde (1.0 eq)
- Ethanol (Solvent)[3]
- Acetic Acid (Catalytic amount)

Protocol:

- **Dissolution:** Dissolve 1.58 g (10 mmol) of **6-Amino-2-methylquinoline** in 20 mL of absolute ethanol in a round-bottom flask.
- **Addition:** Add 1.07 g (10 mmol) of 2-Pyridinecarboxaldehyde dropwise while stirring.
- **Catalysis:** Add 2-3 drops of glacial acetic acid.
- **Reflux:** Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1).

- Isolation: Cool the solution to room temperature. The Schiff base product should precipitate as a yellow/orange solid.[1]
- Purification: Filter the precipitate and recrystallize from hot ethanol to obtain the pure sensor.

## Visualization: Sensor Synthesis & Action



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Caption: Synthesis of Schiff base sensor and Chelation-Enhanced Fluorescence (CHEF) mechanism upon Zn<sup>2+</sup> binding.

## Application 3: Functional Azo Dye Synthesis

Context: **6-Amino-2-methylquinoline** serves as a diazo component.[1] The resulting azo dyes are used in dyeing synthetic polymers (polyesters) and as pH indicators due to the proton-sensitive quinoline nitrogen.

Protocol: Diazotization and Coupling

- Diazotization:
  - Dissolve **6-Amino-2-methylquinoline** (0.01 mol) in 10 mL of 5M HCl.
  - Cool to 0–5°C in an ice bath.[1]
  - Add aqueous NaNO<sub>2</sub> (0.01 mol) dropwise, maintaining temperature < 5°C. Stir for 20 min to form the diazonium salt.
- Coupling:
  - Prepare a solution of the coupler (e.g., 2-Naphthol, 0.01 mol) in 10% NaOH.

- Slowly add the cold diazonium solution to the coupler solution with vigorous stirring.
- Maintain pH ~9–10 using NaOH if necessary.[1]
- Finishing:
  - Stir for 1 hour. Acidify slightly with dilute HCl to precipitate the dye.[1]
  - Filter, wash with water, and dry.[3]

## References

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  - Source: Der Pharma Chemica.[1]
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  - Source: PubChem / NIH.[1]
  - URL:[[Link](#)]
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- Title: Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds.[1][5]
- Source: RSC Advances.[1]
- URL:[[Link](#)]

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- [3. guidechem.com \[guidechem.com\]](#)
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